N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule characterized by a 1-oxo-3,4-dihydroisochromene scaffold linked to a 4-acetylphenyl group via a carboxamide bond. The isochromene core provides a rigid bicyclic structure, while the 4-acetylphenyl substituent introduces an electron-withdrawing ketone moiety at the para position. This compound’s molecular formula is inferred as C₁₈H₁₅NO₄ (molecular weight ~309.3 g/mol), based on structural analogs like N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (). The acetyl group may influence solubility, pharmacokinetics, and target binding via hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)16-10-13-4-2-3-5-15(13)18(22)23-16/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCISYIRLXOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-acetylphenylamine and 3,4-dihydro-1H-isochromene-1,3-dione.
Condensation Reaction: The 4-acetylphenylamine undergoes a condensation reaction with 3,4-dihydro-1H-isochromene-1,3-dione in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isochromene moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted isochromenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to interact with specific biological targets makes it a valuable lead compound in the design of new drugs for the treatment of various diseases.
Industry
In the industrial sector, N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity is believed to be due to the inhibition of pro-inflammatory enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on analogs sharing the 1-oxo-3,4-dihydroisochromene-3-carboxamide core but differing in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-dimethylaminophenyl analog () features a strong electron-donating group, which enhances solubility in polar solvents via protonation of the tertiary amine (pH-dependent). The 3-acetylphenyl derivative () positions the acetyl group meta to the carboxamide, altering electronic distribution and steric accessibility compared to the para-substituted target compound.
Halogenation and Lipophilicity :
Hypothetical Pharmacological Implications
- Target Binding: The acetyl group’s ketone oxygen may act as a hydrogen-bond acceptor, favoring interactions with serine or tyrosine residues in enzymatic targets. In contrast, the dimethylamino group () could engage in cation-π or ionic interactions. The meta-acetyl configuration () might sterically hinder binding to flat active sites compared to the para-substituted target.
- Synthetic Accessibility: All three compounds likely employ similar synthetic routes, such as coupling pre-functionalized aryl amines with activated isochromene carboxylic acids (analogous to methods in for quinoline carboxamides).
Biological Activity
N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known by its CAS number 627044-44-4, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isochromene core structure, characterized by a fused benzene and pyran ring system. This unique arrangement contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 299.31 g/mol.
Table 1: Structural Features of N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.31 g/mol |
| Core Structure | Isochromene |
| Functional Groups | Acetyl, Carboxamide |
Biological Activity
Research indicates that N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibits various biological activities, including:
1. Antimicrobial Activity:
Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. For instance, it has been reported to exhibit activity against Plasmodium falciparum, the causative agent of malaria, through its inhibition of nucleoside transporters.
2. Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression.
3. Anti-inflammatory Effects:
N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory mediators suggests potential applications in treating inflammatory diseases .
The mechanism of action for N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves several pathways:
Inhibition of Nucleoside Transporters:
The compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a critical role in the uptake of nucleosides in cells. By inhibiting these transporters, the compound disrupts nucleotide metabolism in parasites and tumor cells.
Interaction with Enzymatic Pathways:
Research suggests that it may interact with various enzymes involved in cell signaling and metabolism. This interaction can lead to altered cellular responses associated with growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimalarial Activity
A study demonstrated that N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide significantly inhibited the growth of Plasmodium falciparum in vitro. The IC50 value was determined to be within a range indicating moderate efficacy compared to standard antimalarial drugs.
Study 2: Anticancer Evaluation
In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating potent activity against breast cancer (MCF7) and lung cancer (A549) cell lines. Further mechanistic studies suggested that apoptosis was induced via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
